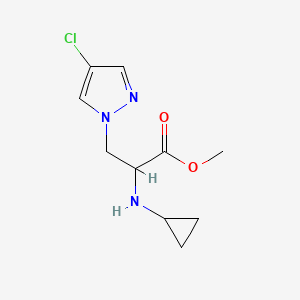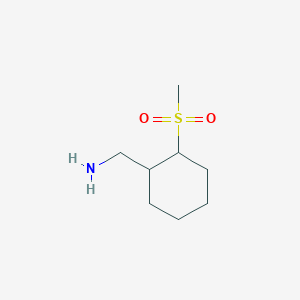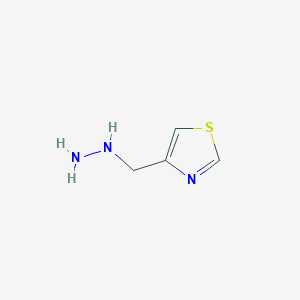![molecular formula C10H11F2NO3 B13637465 N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine](/img/structure/B13637465.png)
N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine is a chemical compound with the molecular formula C10H11F2NO3 and a molecular weight of 231.2 g/mol . It is also known by its IUPAC name, (1E)-1-[4-(difluoromethoxy)-3-methoxyphenyl]ethanone oxime . This compound is characterized by the presence of difluoromethoxy and methoxy groups attached to a phenyl ring, along with an ethanone oxime moiety.
Méthodes De Préparation
The synthesis of N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine typically involves the reaction of 4-(difluoromethoxy)-3-methoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions . The reaction proceeds through the formation of an intermediate oxime, which is then isolated and purified. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The difluoromethoxy and methoxy groups may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding .
Comparaison Avec Des Composés Similaires
Similar compounds to N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine include:
N-(1-[4-Methoxyphenyl]ethylidene)hydroxylamine: Lacks the difluoromethoxy group, resulting in different chemical properties and reactivity.
N-(1-[4-(Trifluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine: Contains a trifluoromethoxy group instead of difluoromethoxy, which may alter its biological activity and binding affinity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Propriétés
Formule moléculaire |
C10H11F2NO3 |
|---|---|
Poids moléculaire |
231.20 g/mol |
Nom IUPAC |
(NZ)-N-[1-[4-(difluoromethoxy)-3-methoxyphenyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H11F2NO3/c1-6(13-14)7-3-4-8(16-10(11)12)9(5-7)15-2/h3-5,10,14H,1-2H3/b13-6- |
Clé InChI |
SRDXBYYFFZMRDX-MLPAPPSSSA-N |
SMILES isomérique |
C/C(=N/O)/C1=CC(=C(C=C1)OC(F)F)OC |
SMILES canonique |
CC(=NO)C1=CC(=C(C=C1)OC(F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 7-[(3R)-3-hydroxy-5-oxocyclopent-1-en-1-yl]hept-5-enoate](/img/structure/B13637409.png)
amino}methyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13637424.png)

![[(3-Fluorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13637437.png)
![(R)-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol](/img/structure/B13637439.png)


![(4-Nitrophenyl)methyl 3-(2-aminoethylsulfanyl)-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride](/img/structure/B13637458.png)


